molecular formula C20H13ClN2O2 B11361992 N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide

Cat. No.: B11361992
M. Wt: 348.8 g/mol
InChI Key: ORZCDURSKPSBRU-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic compound that contains both benzene and oxazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide typically involves the reaction of 2-aminophenol with a suitable aldehyde or acid chloride. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, under reflux conditions. The resulting intermediate is then reacted with 3-chlorobenzoyl chloride to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted benzoxazole derivatives .

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific target and the context of the study .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the benzoxazole ring and the 3-chlorobenzamide moiety contribute to its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry and other fields .

Properties

Molecular Formula

C20H13ClN2O2

Molecular Weight

348.8 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide

InChI

InChI=1S/C20H13ClN2O2/c21-15-7-3-5-13(11-15)19(24)22-16-8-4-6-14(12-16)20-23-17-9-1-2-10-18(17)25-20/h1-12H,(H,22,24)

InChI Key

ORZCDURSKPSBRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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